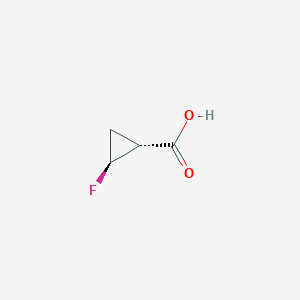

(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid

CAS No.: 167073-08-7

Cat. No.: VC4065418

Molecular Formula: C4H5FO2

Molecular Weight: 104.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 167073-08-7 |

|---|---|

| Molecular Formula | C4H5FO2 |

| Molecular Weight | 104.08 |

| IUPAC Name | (1R,2S)-2-fluorocyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m0/s1 |

| Standard InChI Key | HZQKMZGKYVDMCT-HRFVKAFMSA-N |

| Isomeric SMILES | C1[C@@H]([C@H]1F)C(=O)O |

| SMILES | C1C(C1F)C(=O)O |

| Canonical SMILES | C1C(C1F)C(=O)O |

Introduction

Chemical Structure and Stereochemical Properties

The molecular structure of (1R,2S)-2-fluorocyclopropane-1-carboxylic acid (C₄H₅FO₂, MW 104.08 g/mol) features a cyclopropane ring with trans-configuration substituents: a fluorine atom at the C2 position and a carboxylic acid group at C1 . The stereochemistry is defined by the (1R,2S) absolute configuration, which confers distinct electronic and spatial characteristics compared to its cis or racemic counterparts.

Molecular Descriptors

Key structural attributes include:

The fluorine atom induces electronegativity gradients, while the cyclopropane ring’s angle strain (≈60°) creates unique reactivity patterns. Quantum mechanical calculations suggest the fluorine substituent reduces ring strain by 8–12 kcal/mol compared to non-fluorinated analogs .

Synthesis and Industrial Production

Industrial synthesis routes prioritize enantioselectivity and scalability. The most widely adopted method involves cyclopropanation of α-fluoroacrylic acid derivatives via Simmons–Smith reactions or transition-metal-catalyzed processes.

Representative Synthesis Protocol

-

Substrate Preparation: Methyl α-fluoroacrylate is treated with diiodomethane in the presence of a zinc-copper couple.

-

Cyclopropanation: The reaction proceeds at −20°C for 24 hours, yielding racemic trans-2-fluorocyclopropanecarboxylate.

-

Optical Resolution: Chiral stationary phase chromatography (CSP-HPLC) separates enantiomers using cellulose tris(3,5-dimethylphenylcarbamate) .

-

Hydrolysis: The ester intermediate is saponified with LiOH in THF/H₂O to

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume